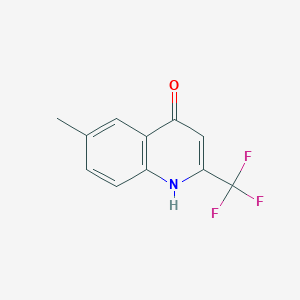
4-羟基-6-甲基-2-(三氟甲基)喹啉
描述
“4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process is carried out under reflux conditions in nitrobenzene, yielding a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.19 . It is a solid at room temperature and should be stored in a dry environment .科学研究应用
Summary of the Application
The compound is synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . Quinoline compounds, including this one, are interesting because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .
Methods of Application or Experimental Procedures
Ethyl 2-cyano-4,4,4-trifluoro-3- (phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
Results or Outcomes Obtained
The synthesis resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields . The specific yield for 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carbonitrile was 98% .
2. Application in Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in these industries are not detailed in the source .
Results or Outcomes Obtained
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Use in Drug Research
Summary of the Application
Trifluoromethyl group-containing drugs, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, are of interest in drug research . The intense electron-withdrawing effect of the CF3 group induces various pharmaceutically significant structural properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in drug research are not detailed in the source .
Results or Outcomes Obtained
Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is an example of a trifluoromethyl group-containing drug .
4. Synthesis of Other Chemical Compounds
Summary of the Application
4-Hydroxy-7-(trifluoromethyl)quinoline, a compound similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, has been used in the synthesis of other chemical compounds .
Methods of Application or Experimental Procedures
4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
Results or Outcomes Obtained
The specific results or outcomes obtained from the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile using 4-Hydroxy-7-(trifluoromethyl)quinoline are not detailed in the source .
5. Use in Fluorinated Quinolines
Summary of the Application
Fluorinated quinolines, including 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, have various applications due to their unique properties . They are used in the synthesis of antibacterial, antineoplastic, and antiviral drugs . They also find application in agriculture and as components for liquid crystals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline in these applications are not detailed in the source .
Results or Outcomes Obtained
A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
6. Use in the Synthesis of Other Chemical Compounds
Summary of the Application
4-Hydroxy-7-(trifluoromethyl)quinoline, a compound similar to 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, has been used in the synthesis of other chemical compounds .
Methods of Application or Experimental Procedures
4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
Results or Outcomes Obtained
The specific results or outcomes obtained from the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile using 4-Hydroxy-7-(trifluoromethyl)quinoline are not detailed in the source .
安全和危害
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMZLUVACVTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937736 | |
| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-20-8 | |
| Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



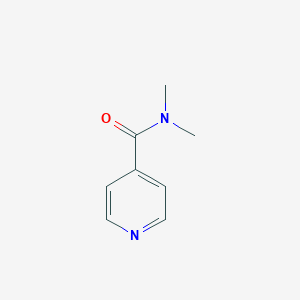
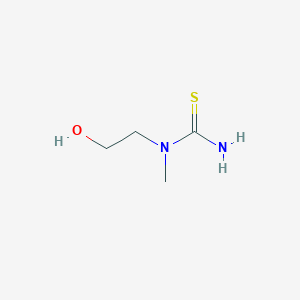
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
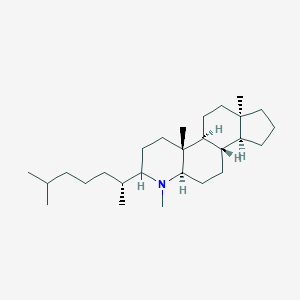
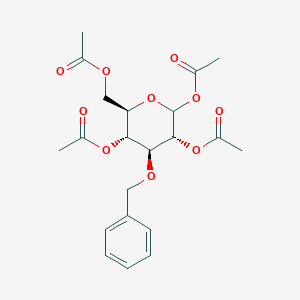
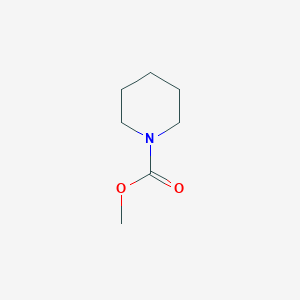
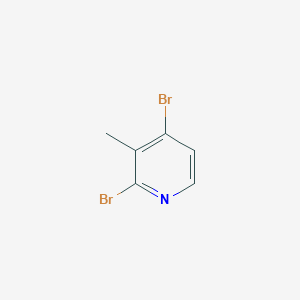
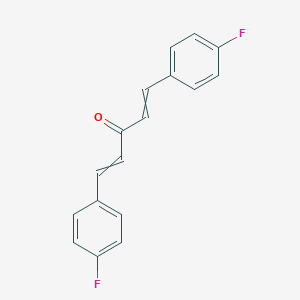
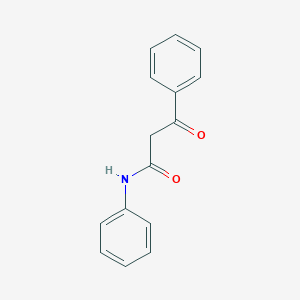
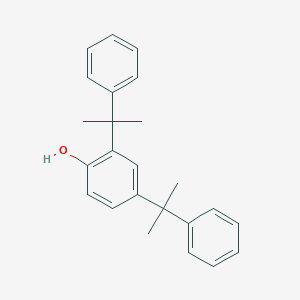
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
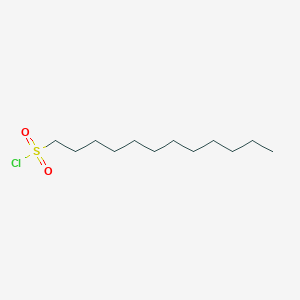

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)